

2-Hydroxy-4-methyl-5-nitropyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-4-methyl-5-nitropyridine**

Cat. No.: **B1296462**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **2-Hydroxy-4-methyl-5-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of **2-Hydroxy-4-methyl-5-nitropyridine** (CAS No: 21901-41-7). This compound serves as a valuable intermediate in medicinal chemistry and organic synthesis.

Core Chemical Properties

2-Hydroxy-4-methyl-5-nitropyridine, also known as 4-methyl-5-nitro-2-pyridinol, exists in tautomeric equilibrium with its pyridone form, 4-methyl-5-nitro-2(1H)-pyridinone. It is a crystalline solid, appearing as orange plates or a yellow to orange powder.[1][2]

Physicochemical Data

The key physicochemical properties of **2-Hydroxy-4-methyl-5-nitropyridine** are summarized in the table below for easy reference.

Property	Value	Source(s)
Identifiers		
CAS Number	21901-41-7	[2]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[2]
Molecular Weight	154.12 g/mol	[2]
InChI Key	AIEHUZHKFUNHCJ-UHFFFAOYSA-N	[3]
Physical Properties		
Appearance	Orange plates / Yellow to orange crystalline powder	[1] [2]
Melting Point	186-190 °C, 190°C, 193°C	[1] [2]
Density	1.36 g/cm ³	[2]
Vapor Pressure	0.00188 mmHg at 25°C	[2]
Solubility		
Water	Sparingly soluble	[4]
Organic Solvents	Soluble in DMSO (Slightly), Methanol (Very Slightly)	[5]
Other	Soluble in hot water and alkali liquor	[5]

Spectral Data

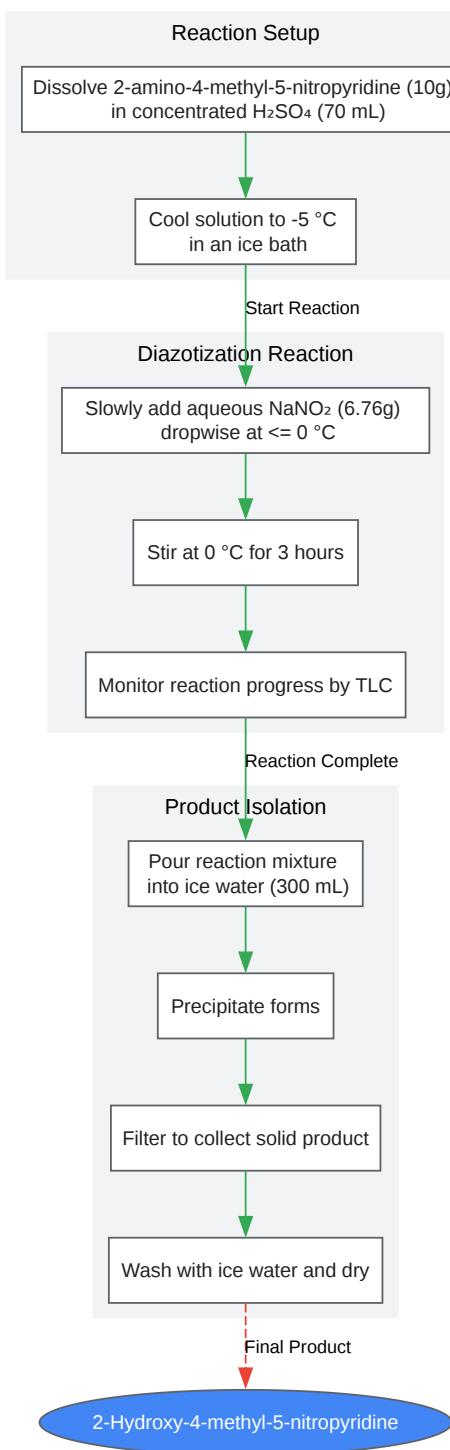
While comprehensive spectral data for **2-Hydroxy-4-methyl-5-nitropyridine** is not readily available in the cited literature, a conformational stability and vibrational analysis has been noted.[\[1\]](#) For reference, spectral data for the related isomer, 2-Hydroxy-4-methyl-3-nitropyridine, is available.[\[6\]](#)[\[7\]](#) Researchers should exercise caution and not extrapolate this data.

Experimental Protocols

Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine

The primary synthetic route to **2-Hydroxy-4-methyl-5-nitropyridine** involves the diazotization of 2-amino-4-methyl-5-nitropyridine followed by hydrolysis.[1][8]

Materials:


- 2-amino-4-methyl-5-nitropyridine (10 g, approx. 65.3 mmol)
- Concentrated sulfuric acid (70 mL)
- Sodium nitrite (NaNO_2 , 6.76 g)
- Water
- 250 mL round-bottomed flask
- Constant pressure dropping funnel
- Ice bath

Procedure:

- In a 250 mL round-bottomed flask, dissolve 10 g of 2-amino-4-methyl-5-nitropyridine in 70 mL of concentrated sulfuric acid. Stir until all the raw material is completely dissolved.[1]
- Cool the flask in an ice bath to -5 °C.[1]
- Slowly add a pre-configured aqueous solution of 6.76 g of sodium nitrite dropwise using a constant pressure dropping funnel. Maintain the temperature at or below 0 °C during the addition.[1]
- After the addition is complete, continue stirring the reaction mixture for an additional 10 minutes. The solution should turn orange and clarify.[1]
- Maintain the reaction at 0 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

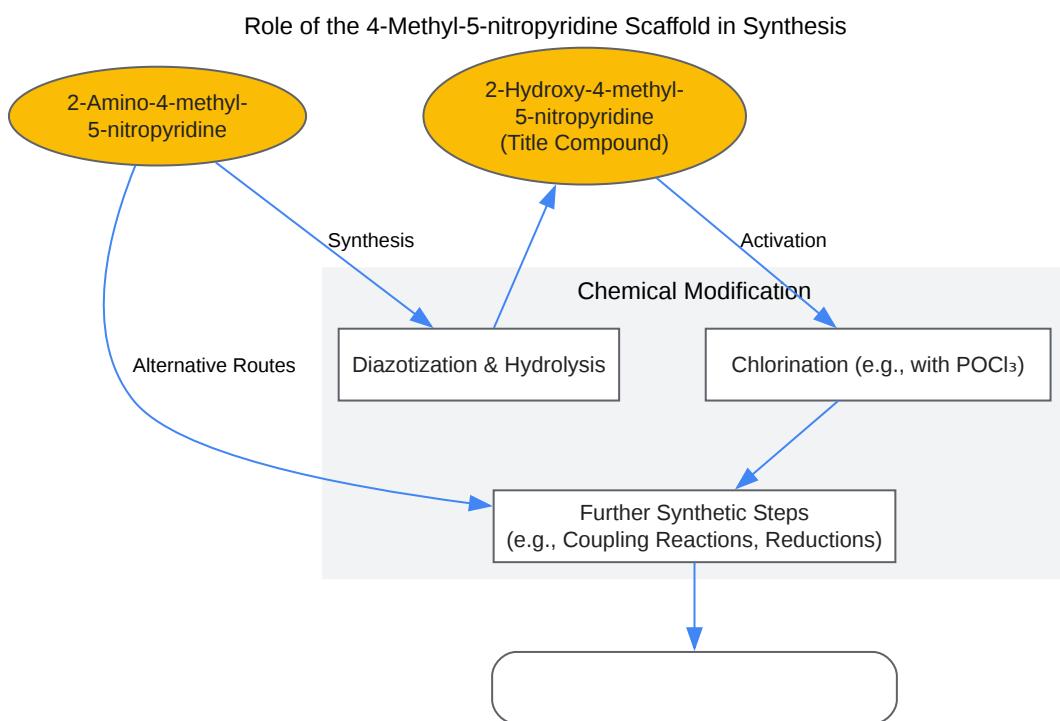
- Once the reaction is complete (as indicated by TLC), slowly pour the reaction mixture into a beaker containing approximately 300 mL of water.[\[1\]](#)
- A large amount of yellow solid will precipitate. Collect the solid by filtration.
- Wash the solid with ice water and dry to obtain the final product, **2-Hydroxy-4-methyl-5-nitropyridine**.[\[5\]](#)

Workflow for the Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for 2-Hydroxy-4-methyl-5-nitropyridine.**

Analytical Methods

While specific validated methods for **2-Hydroxy-4-methyl-5-nitropyridine** were not detailed in the surveyed literature, general chromatographic techniques are applicable for purity assessment.


- Thin-Layer Chromatography (TLC): TLC on silica gel plates can be used to monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would likely consist of a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol), with the ratio adjusted to achieve good separation.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of organic compounds.^{[9][10]} A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a typical starting point for method development.^[11]

Reactivity and Applications

2-Hydroxy-4-methyl-5-nitropyridine is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[12] The presence of the nitro group (an electron-withdrawing group) and the hydroxyl group (an electron-donating group) on the pyridine ring imparts versatile reactivity.

Role as an Intermediate in Drug Synthesis

A significant application of nitropyridines is as precursors for bioactive compounds.^[12] For instance, the related starting material, 2-amino-4-methyl-5-nitropyridine, is a key precursor in an efficient synthesis of AZD7648, a highly selective DNA-dependent protein kinase (DNA-PK) inhibitor.^[12] This highlights the importance of the 4-methyl-5-nitropyridine scaffold in constructing complex, biologically active molecules. The hydroxyl group of the title compound can be readily converted to a leaving group (e.g., a chloro group) for subsequent nucleophilic substitution reactions.^[8]

[Click to download full resolution via product page](#)

Caption: Logical relationship of **2-Hydroxy-4-methyl-5-nitropyridine** as a key intermediate.

Safety and Handling

2-Hydroxy-4-methyl-5-nitropyridine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[2] It is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).^[3] Avoid breathing dust and ensure adequate ventilation during handling.^[2] Store in a cool, dry place under an inert atmosphere.^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-4-methyl-5-nitropyridine | 21901-41-7 [chemicalbook.com]
- 2. 2-Hydroxy-4-methyl-5-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 3. 2-Hydroxy-4-methyl-5-nitropyridine 98 21901-41-7 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]
- 6. 2-Hydroxy-4-methyl-3-nitropyridine(21901-18-8) 1H NMR [m.chemicalbook.com]
- 7. 2-Hydroxy-4-methyl-3-nitropyridine(21901-18-8) 13C NMR [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles [mdpi.com]
- 12. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Hydroxy-4-methyl-5-nitropyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296462#2-hydroxy-4-methyl-5-nitropyridine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com